molecular formula C16H12N2O4 B13332140 2,2'-(Pyridazine-3,6-diylbis(oxy))diphenol

2,2'-(Pyridazine-3,6-diylbis(oxy))diphenol

Cat. No.: B13332140
M. Wt: 296.28 g/mol
InChI Key: CAQLSFXNLQJCHT-UHFFFAOYSA-N
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Description

2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol is a compound that features a pyridazine ring substituted with two phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol typically involves the reaction of pyridazine derivatives with phenolic compounds. One common method is the condensation reaction between 3,6-dihydroxypyridazine and phenol under acidic or basic conditions. The reaction can be catalyzed by Lewis acids or bases to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol is unique due to the combination of a pyridazine ring and phenolic groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-[6-(2-hydroxyphenoxy)pyridazin-3-yl]oxyphenol

InChI

InChI=1S/C16H12N2O4/c19-11-5-1-3-7-13(11)21-15-9-10-16(18-17-15)22-14-8-4-2-6-12(14)20/h1-10,19-20H

InChI Key

CAQLSFXNLQJCHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=NN=C(C=C2)OC3=CC=CC=C3O

Origin of Product

United States

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